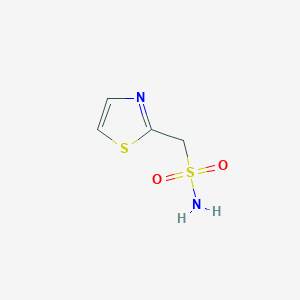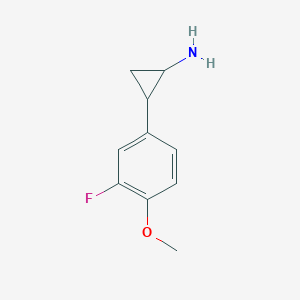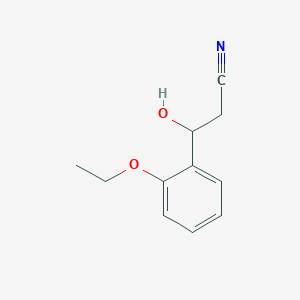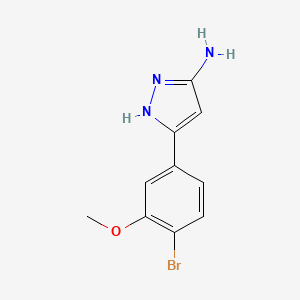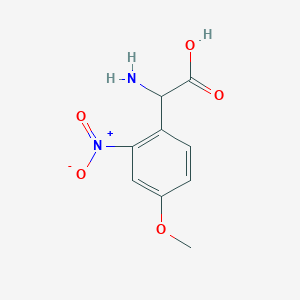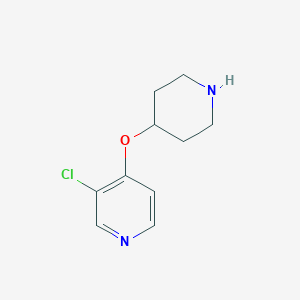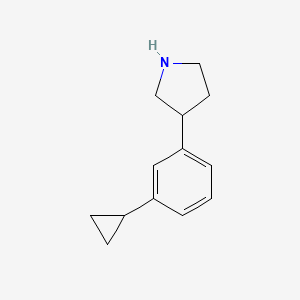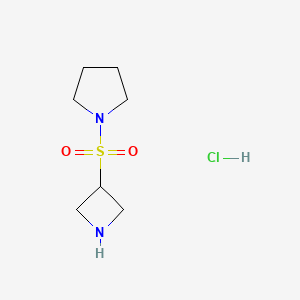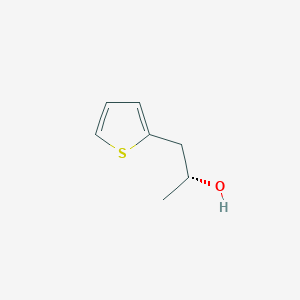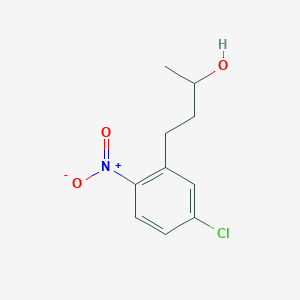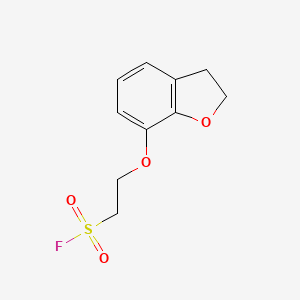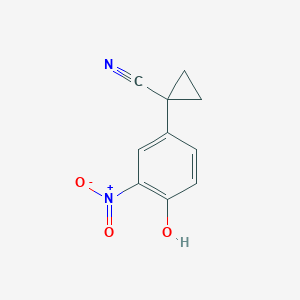![molecular formula C15H23NO B13598985 4-[3-(3-Methoxyphenyl)propyl]piperidine](/img/structure/B13598985.png)
4-[3-(3-Methoxyphenyl)propyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(3-Methoxyphenyl)propyl]piperidine is a chemical compound with the molecular formula C15H23NO It is a piperidine derivative, characterized by the presence of a methoxyphenyl group attached to the piperidine ring via a propyl chain
Preparation Methods
The synthesis of 4-[3-(3-Methoxyphenyl)propyl]piperidine typically involves the reaction of 3-methoxyphenylpropyl bromide with piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified using standard techniques such as column chromatography .
Chemical Reactions Analysis
4-[3-(3-Methoxyphenyl)propyl]piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield the corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups using reagents like boron tribromide or hydrobromic acid.
Hydrogenation: Catalytic hydrogenation can be used to reduce the double bonds in the compound, typically using palladium on carbon as a catalyst.
Scientific Research Applications
4-[3-(3-Methoxyphenyl)propyl]piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-[3-(3-Methoxyphenyl)propyl]piperidine involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is thought to influence neurotransmitter systems and other cellular processes .
Comparison with Similar Compounds
4-[3-(3-Methoxyphenyl)propyl]piperidine can be compared with other similar compounds, such as:
3-PPP (N-n-propyl-3-(3-hydroxyphenyl)piperidine): This compound is a mixed sigma receptor agonist and D2 receptor partial agonist, used in scientific research for its unique pharmacological properties.
4-PPBP (4-phenyl-1-(4-phenylbutyl)piperidine): Another piperidine derivative with distinct biological activities and applications in research.
Properties
Molecular Formula |
C15H23NO |
|---|---|
Molecular Weight |
233.35 g/mol |
IUPAC Name |
4-[3-(3-methoxyphenyl)propyl]piperidine |
InChI |
InChI=1S/C15H23NO/c1-17-15-7-3-6-14(12-15)5-2-4-13-8-10-16-11-9-13/h3,6-7,12-13,16H,2,4-5,8-11H2,1H3 |
InChI Key |
OUQLIGFEQVXIHF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CCCC2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


